REACTION_CXSMILES
|
[Mg].Br[C:3]1[S:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].Br[CH:17](Br)[CH3:18].Br[C:21]1[S:22][C:23](Br)=[CH:24][CH:25]=1.Cl>C(OCC)C.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:8]([C:7]1[CH:6]=[CH:5][S:4][C:3]=1[C:21]1[S:22][C:23]([C:3]2[S:4][CH:5]=[CH:6][C:7]=2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:17][CH3:18])=[CH:24][CH:25]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |^1:35,51|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1CCCCCCCC
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To the resulting suspension, maintained under an argon (Ar) atmosphere
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
CUSTOM
|
Details
|
was sonicated for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
subsequently heated at the boiling point of the solvent, for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
After the elimination of the excess of magnesium turnings by filtration
|
Type
|
ADDITION
|
Details
|
the solution containing 2-(3-octylthienyl)magnesium bromide having formula (2)
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at the boiling point of the solvent, for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
obtaining an organic phase
|
Type
|
CUSTOM
|
Details
|
an aqueous phase which were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was then extracted with diethyl ether (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
The overall organic phase (obtained
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate (MgSO4), at room temperature (25° C.)
|
Type
|
CUSTOM
|
Details
|
The solvent was subsequently evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by chromatography on silica gel
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1=C(SC=C1)C=1SC(=CC1)C=1SC=CC1CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 134.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |